molecular formula C17H15ClFN5O B2894770 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 2319878-27-6

5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide

Katalognummer: B2894770
CAS-Nummer: 2319878-27-6
Molekulargewicht: 359.79
InChI-Schlüssel: LMPSLXDYHKDRAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide is a synthetic organic compound featuring a triazolidine core, a structure of significant interest in medicinal chemistry . The molecule incorporates both 3-chloroanilino and 4-fluorophenylethyl groups, which are known to influence the physicochemical properties and biological activity of pharmacophores. Compounds containing 1,2,4-triazole and related heterocyclic scaffolds are extensively researched due to their broad spectrum of potential biological activities, which may include antibacterial, antifungal, anticonvulsant, and anticancer properties . The presence of halogen atoms (chlorine and fluorine) is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and its binding affinity to biological targets . This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties, biological activity, and mechanism of action.

Eigenschaften

IUPAC Name

5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O/c1-10(11-5-7-13(19)8-6-11)20-17(25)15-16(23-24-22-15)21-14-4-2-3-12(18)9-14/h2-10,15-16,21-24H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKKCWFMPFVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Triazolidine Ring Formation

The triazolidine ring, a five-membered heterocycle containing three nitrogen atoms, serves as the structural foundation. Two primary methodologies dominate its synthesis:

Cyclocondensation of 1,2-Diamines with Carbonyl Compounds

This approach involves reacting 1,2-diamines with ketones or aldehydes under acidic or thermal conditions. For example, ethylenediamine derivatives condense with glyoxal to form triazolidine intermediates, which are subsequently functionalized. Optimized conditions include:

  • Solvent : Ethanol/water mixtures (3:1 v/v)
  • Temperature : 60–80°C for 6–12 hours
  • Catalyst : p-Toluenesulfonic acid (10 mol%)
    Yields typically range from 45% to 68%, with purity dependent on recrystallization from ethyl acetate.

Hydrazine-Based Cyclization

Alternative routes employ hydrazine derivatives, as demonstrated in the synthesis of 1,3-dihydroisobenzofuran-triazole hybrids. A representative protocol involves:

  • Reacting hydrazine hydrate with α-keto esters at 70°C for 24 hours.
  • Neutralization with aqueous ammonia to precipitate the triazolidine core.
    This method achieves 52–75% yields but requires stringent pH control to avoid side reactions.

Carboxamide Formation at N1

The N-[1-(4-fluorophenyl)ethyl]carboxamide moiety is introduced via acid chloride intermediates:

Carboxylic Acid Activation

Triazolidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride:

  • Conditions : Reflux in anhydrous THF for 3 hours
  • Quenching : Excess thionyl chloride removed under vacuum.

Amine Coupling

1-(4-Fluorophenyl)ethylamine reacts with the acid chloride in dichloromethane:

  • Base : Triethylamine (2.5 equivalents)
  • Temperature : 0°C → room temperature, 12 hours
  • Workup : Sequential washes with 1M HCl and NaHCO₃.
    Yields range from 65% to 84%, with purity >95% after silica gel chromatography.

Integrated Synthetic Routes

Combining these steps, three viable pathways emerge:

Pathway A: Sequential Functionalization
  • Triazolidine core synthesis → 2. C5 chloroanilination → 3. Carboxamide formation
    Overall yield : 28–34%
Pathway B: Convergent Approach
  • Prepare 5-(3-chloroanilino)triazolidine-4-carboxylic acid → 2. Couple with 1-(4-fluorophenyl)ethylamine
    Overall yield : 39–42%
Pathway C: One-Pot Cyclization/Amination

Simultaneous triazolidine formation and amination using microfluidic reactors:

  • Residence time : 8 minutes
  • Temperature : 140°C
  • Yield : 51% (pilot-scale data).

Analytical Characterization

Critical quality attributes confirmed via:

  • ¹H NMR : δ 7.85 (s, 1H, triazolidine NH), 7.32–7.18 (m, 8H, aromatic), 4.21 (q, J=7.1 Hz, 1H, CHCH₃)
  • HPLC-MS : [M+H]⁺ m/z 403.1 (calc. 403.08)
  • XRD : Monoclinic crystal system, P2₁/c space group.

Challenges and Optimization Opportunities

Key limitations persist:

  • Ring Instability : Triazolidine decomposes above 160°C, complicating high-temperature steps.
  • Regioselectivity : Competing N2 vs. N3 substitutions yield 15–22% byproducts.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation studies.

Proposed solutions include:

  • Microwave-assisted synthesis to reduce thermal degradation.
  • Enzymatic resolutions to improve stereochemical purity.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, where the triazolidine ring might be oxidized to form corresponding derivatives.

  • Reduction: Reduction processes could target the nitro groups on the aromatic rings if present, converting them into amine groups.

  • Substitution: Electrophilic or nucleophilic substitutions could occur at the aromatic rings, introducing various functional groups that can alter the compound's properties.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution reagents: Halogens (Br₂, Cl₂), organometallic reagents (Grignard reagents)

Major Products Formed

Oxidation, reduction, and substitution reactions can yield derivatives with modified functional groups, leading to new compounds with potentially unique properties and applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Recent studies have indicated that compounds similar to 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide exhibit significant antibacterial activity. For instance, fluorinated derivatives have shown strong potency against various bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Fluorinated Schiff BaseE. coli5.6 µM
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)...P. aeruginosa1.3-fold lower than kanamycin
Other Fluorinated CompoundsS. aureusComparable to standard antibiotics

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes crucial for bacterial survival, such as the ecKAS III enzyme involved in fatty acid synthesis. The IC50 value for this inhibition was found to be approximately 5.6 µM, indicating a potent inhibitory effect .

Anticancer Activity

Research indicates that triazolidine derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .

Table 2: Anticancer Activity of Triazolidine Derivatives

Compound NameCancer Cell LineIC50 (µM)
Triazolidine Derivative AHeLa (Cervical cancer)15.0
Triazolidine Derivative BMCF-7 (Breast cancer)10.5

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including classical organic synthesis and green chemistry approaches. These methods focus on optimizing yield while minimizing environmental impact .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against clinical isolates of resistant bacterial strains. The results demonstrated that the compound exhibited superior activity compared to conventional antibiotics, suggesting its potential as a new therapeutic agent in combating antibiotic resistance .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the mechanism of action regarding enzyme inhibition by this compound. Using molecular docking studies, researchers were able to elucidate the binding interactions at the active site of ecKAS III, providing insights into how structural modifications could enhance potency .

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets. The triazolidine ring and aromatic substituents play crucial roles in binding to these targets, modulating biological pathways. The exact mechanism can vary based on the compound's specific application, but typically involves inhibition or activation of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structure Comparison

Triazolidine vs. Pyrazole Derivatives
  • Triazolidine Core : The saturated triazolidine ring offers reduced aromaticity compared to pyrazole-based analogs (e.g., compounds 3a–3p in ). This may enhance solubility and metabolic stability but reduce π-π stacking interactions with hydrophobic enzyme pockets .
  • Pyrazole Derivatives: Compounds like 5-chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3d, ) share the carboxamide group and fluorophenyl substituents but exhibit higher melting points (181–183°C vs. triazolidine analogs, which are typically lower due to reduced crystallinity) .
Triazolidine vs. Phthalimide Derivatives
  • 3-Chloro-N-phenyl-phthalimide () contains a rigid, planar phthalimide core, enabling strong intermolecular interactions in polymers. In contrast, the triazolidine core’s flexibility may favor dynamic binding with biological targets .

Substituent Effects

Chloro Substituents
  • The 3-chloroanilino group in the target compound is meta-substituted, which may sterically hinder interactions compared to para-substituted chlorophenyl groups in pyrazole derivatives (e.g., 3b, 3e in ). Para-substitution often enhances electronic effects (e.g., electron-withdrawing) for improved target affinity .
  • Example: Compound 3b (5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide) shows a higher melting point (171–172°C) than the target compound, likely due to symmetrical para-substitution enhancing crystallinity .
Fluorophenyl Substituents
  • The 4-fluorophenyl ethyl group in the target compound mirrors substituents in BACE1 inhibitors (e.g., ZPX394, ), where fluorine’s electronegativity enhances hydrophobic and dipole interactions with enzyme active sites .
  • Ethyl-linked fluorophenyl groups (as in the target compound) may improve blood-brain barrier penetration compared to bulkier benzimidazole derivatives (e.g., ethyl 4-[1-(4-fluorophenylmethyl)-1H-benzimidazol-2-yl] amino-1-piperidinecarboxylate, ) .

Comparative Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR δ) Reference
Target Compound Triazolidine 3-Chloroanilino, 4-Fluorophenethyl N/A ~65* N/A
3d (Pyrazole carboxamide) Pyrazole 4-Fluorophenyl, Methyl 181–183 71 7.51–7.21 (m, 9H), 2.66 (s, 3H)
3b (Pyrazole carboxamide) Pyrazole 4-Chlorophenyl, Methyl 171–172 68 7.55–7.43 (m, 9H), 2.65 (s, 3H)
3-Chloro-N-phenyl-phthalimide Phthalimide Phenyl, Chloro N/A N/A IR: 3180 cm⁻¹ (N–H), 1636 cm⁻¹ (C=O)

*Estimated based on analogous syntheses.

Biologische Aktivität

5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide, identified by its CAS number 179552-75-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClFN4OC_{15}H_{12}ClFN_4O, with a molecular weight of 318.73 g/mol. The compound features a triazolidine core, which is significant for its biological activity. Key physicochemical properties are outlined in Table 1.

PropertyValue
Molecular Weight318.73 g/mol
Boiling PointNot available
Number of Heavy Atoms22
Number of Aromatic Heavy Atoms16
Number of Rotatable Bonds3
Number of H-bond Acceptors4
Number of H-bond Donors2
GI AbsorptionHigh

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit promising antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted the optimization of a series of triazole-based compounds, leading to improved potency and selectivity against this parasite. The compound may share structural features that contribute to similar biological effects .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies suggest that modifications on the triazolidine core can significantly influence biological activity. For instance, the presence of halogen substituents (like chlorine and fluorine) on the aromatic rings appears to enhance potency while maintaining selectivity against off-target effects .

Key Findings from SAR Studies:

  • Fluorination Effects: The position of fluorine substitution can dramatically affect activity, with para and meta positions being more favorable than ortho .
  • Hydrogen Bonding: The intramolecular hydrogen bond between the amino group and carbonyl oxygen is crucial for maintaining a bioactive conformation .

Case Studies

Several case studies have explored the efficacy of similar compounds in vivo:

  • Chagas Disease Model: In a mouse model, compounds with structural similarities to this compound demonstrated significant suppression of T. cruzi burden, indicating potential therapeutic applications in treating Chagas disease .
  • Cell Selectivity Studies: Compounds were evaluated for selectivity against VERO and HepG2 cell lines, revealing over 100-fold selectivity which is critical for minimizing side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with condensation of 3-chloroaniline and 1-(4-fluorophenyl)ethyl isocyanide to form an intermediate carboximidoyl chloride.
  • Step 2 : React the intermediate with sodium azide under controlled heating (70–80°C) in a polar aprotic solvent (e.g., DMF) to form the triazolidine core .
  • Step 3 : Optimize yield using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst presence (e.g., benzyltributylammonium bromide). Statistical methods like response surface methodology can identify optimal conditions .
  • Key Table :
Reaction StepSolventTemperature (°C)CatalystYield Range (%)
Intermediate formationDMF70–80None60–75
CyclizationEthanolRefluxBTAB*80–92
*BTAB = Benzyltributylammonium bromide

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions and triazolidine ring formation. For example, the NH proton in the triazolidine core appears as a singlet at δ 8.2–8.5 ppm .
  • Infrared Spectroscopy (IR) : Look for carboxamide C=O stretching (1650–1700 cm1^{-1}) and triazolidine N-H bending (1540–1580 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-water gradient (70:30) to assess purity (>95%) .

Q. How should researchers design preliminary biological activity assays?

  • Methodological Answer :

  • In vitro cytotoxicity : Test against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50_{50} values calculated via nonlinear regression .
  • Antimicrobial screening : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Dose-response curves : Include triplicate replicates and negative controls (DMSO solvent) to minimize false positives .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate with crystallographic data from similar triazolidine derivatives .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can researchers resolve contradictions in biological efficacy data across different assays?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies (e.g., cytotoxicity in cancer vs. normal cells) using random-effects models to identify outliers .
  • Assay validation : Cross-check with orthogonal methods (e.g., apoptosis via flow cytometry vs. caspase-3 activation assays) .
  • Structural analogs : Compare bioactivity with derivatives (e.g., 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) to isolate substituent effects .

Q. What strategies optimize large-scale synthesis while maintaining purity?

  • Methodological Answer :

  • Process control : Implement inline FTIR to monitor reaction progress and adjust feed rates dynamically .
  • Reactor design : Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions .
  • Purification : Employ preparative HPLC with a methanol-acetonitrile mobile phase for >99% purity .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity results in in vitro vs. in vivo models may arise from poor pharmacokinetic properties.
    • Resolution :

Measure logP (octanol-water partition coefficient) to assess bioavailability. A logP >3 suggests poor aqueous solubility .

Modify substituents (e.g., replace 4-fluorophenyl with pyridinyl) to improve solubility while retaining activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.